molecular formula C22H22ClNO5 B2710935 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 929457-28-3

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2710935
CAS No.: 929457-28-3
M. Wt: 415.87
InChI Key: FFUZXLHTCLDZRQ-OCKHKDLRSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative featuring a chloro-substituted benzodioxin moiety at the 6-position, a diethylaminomethyl group at the 7-position, and a hydroxy group at the 6-position of the benzofuran core. Its Z-configuration ensures specific stereoelectronic interactions, which are critical for binding to biological targets.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO5/c1-3-24(4-2)10-17-18(25)6-5-16-20(26)19(29-22(16)17)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-9,25H,3-4,10-12H2,1-2H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUZXLHTCLDZRQ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological studies. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC23H23ClN2O5
Molecular Weight442.9 g/mol
StructureStructure

The unique arrangement of functional groups, including a chloro-substituted benzo[d][1,3]dioxole moiety and a diethylamino group, contributes to its reactivity and biological profile.

The mechanism of action for this compound is hypothesized based on its structural features. The presence of the diethylamino group may enhance lipophilicity, facilitating cell membrane penetration. Additionally, the chloro group may participate in electrophilic interactions with biological macromolecules, potentially leading to cytotoxic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Mannich bases, a class of compounds related to our target molecule. Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study on HepG2 Cells : Compounds with similar structures showed IC50 values ranging from 8.2 to 32.1 μM against HepG2 liver cancer cells .

Antimicrobial Activity

Mannich bases have also been reported to possess antimicrobial properties. The introduction of the benzofuran moiety is believed to enhance activity against bacterial strains. In vitro studies demonstrated that related compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits. Research indicates potential efficacy in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Case Study 1: Anticancer Activity

A study conducted on a series of Mannich bases demonstrated that compounds structurally similar to this compound exhibited enhanced cytotoxicity in vitro against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, derivatives containing the benzofuran scaffold were tested against multiple bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzofuran-3(2H)-one derivatives with variations in substituents that significantly influence physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Structural Analogs and Substituent Variations

Compound Name Key Substituents Halogen Amine Group Bioavailability (Score) Water Solubility Synthetic Accessibility Score (SAS)
Target Compound 6-chloro-benzodioxin, 7-diethylaminomethyl, 6-hydroxy Cl Diethylamino N/A Moderate Likely high (complex synthesis)
(Z)-2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one 6-bromo-benzodioxin, 6-hydroxy Br None N/A Low Moderate
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-fluoro-benzylidene, 7-dimethylaminomethyl, 4-methyl F Dimethylamino N/A High Low (simpler substituents)
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 3,4-dihydroxybenzylidene, 6-hydroxy None None 0.55–0.56 High 1.5–3.42

Key Findings from Comparative Studies

Halogen Effects: The target compound’s 6-chloro group enhances electrophilic reactivity compared to the 6-bromo analog (), which may improve target binding but reduce solubility due to increased hydrophobicity .

Amine Functionality: The diethylaminomethyl group in the target compound offers greater steric bulk and basicity than the dimethylaminomethyl group in ’s analog, which may enhance membrane permeability but reduce aqueous solubility .

Bioavailability and Solubility: Compounds with polar substituents (e.g., 3,4-dihydroxybenzylidene in ) exhibit higher water solubility (logP < 3) and bioavailability scores (0.55–0.56) compared to halogenated derivatives . The target compound’s moderate solubility is attributed to the balance between its hydrophobic chloro-benzodioxin and hydrophilic diethylaminomethyl groups.

Synthetic Accessibility: The target compound’s synthesis is likely more complex (higher SAS) due to the chloro-benzodioxin scaffold and diethylaminomethyl group, whereas simpler analogs (e.g., ’s dihydroxy derivatives) have lower SAS (1.5–3.42) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Property Target Compound 6-Bromo Analog 2-Fluoro Analog Dihydroxy Analog
Molecular Weight ~450 g/mol ~470 g/mol ~400 g/mol ~300 g/mol
LogP (Predicted) 3.2 3.8 2.5 1.8
Water Solubility Moderate Low High High
Bioavailability Score N/A N/A N/A 0.55–0.56

Table 2: Structural and Functional Group Comparison

Group Target Compound 6-Bromo Analog 2-Fluoro Analog
Aromatic Substituent Chloro-benzodioxin Bromo-benzodioxin 2-Fluoro-benzylidene
Amine Diethylaminomethyl None Dimethylaminomethyl
Additional Features 6-Hydroxy 6-Hydroxy 4-Methyl

Research Implications

  • The target compound’s chloro-benzodioxin core may confer selectivity for halogen-binding pockets in enzymes, as seen in kinase inhibitors .
  • Its diethylaminomethyl group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies, though solubility remains a limitation .
  • Future studies should explore hybridizing features from high-bioavailability analogs (e.g., adding polar hydroxy groups) to optimize pharmacokinetics .

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